molecular formula C13H19BrO B8393106 1-(2-Bromo-phenyl)-heptan-1-ol

1-(2-Bromo-phenyl)-heptan-1-ol

Cat. No. B8393106
M. Wt: 271.19 g/mol
InChI Key: GZKWKPMJZJETNM-UHFFFAOYSA-N
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Patent
US06720423B2

Procedure details

Following General Procedure K and using 2-bromo-benzaldehyde (1.5 g, 8 mmol), 15 mL of anhydrous tetrahydrofuran, and a 2M solution of n-hexyl magnesium bromide solution in ether (6 mL, 12 mmol) followed by flash column chromatography using 10% ethyl acetate in hexane, the title compound was obtained (1.86 g, 85%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].O1CCCC1.[CH2:15]([Mg]Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].CCOCC>CCCCCC.C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]([OH:5])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)[Mg]Br
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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